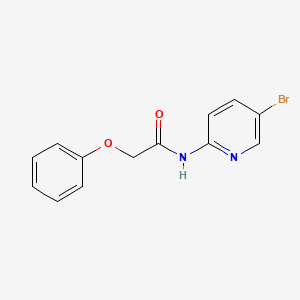
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an organic compound that belongs to the pyridine family and is widely used in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is not well understood. However, it is believed to act as a modulator of various biological processes such as inflammation and cell growth. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cell growth.
Biochemical and physiological effects:
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of various cancer cells such as lung cancer and breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and is generally well tolerated in animal studies. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, it can be used as a starting material for the synthesis of new pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride in the presence of a base. It has been extensively used in scientific research for various applications such as the synthesis of pharmaceuticals and metal-organic frameworks. Its mechanism of action is not well understood, but it has been shown to have various biochemical and physiological effects. It has several advantages for lab experiments, but its mechanism of action is a limitation. There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide, including further investigation of its mechanism of action and exploring its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has been extensively used in scientific research for various applications. It has been used as a starting material in the synthesis of various pharmaceuticals such as anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used as a ligand in metal-organic frameworks for various applications such as gas storage and separation.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-7-12(15-8-10)16-13(17)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBRHZYZLCRTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)
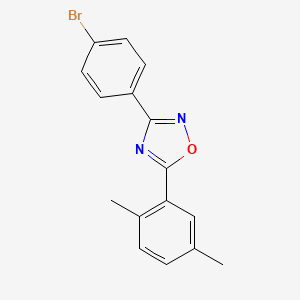
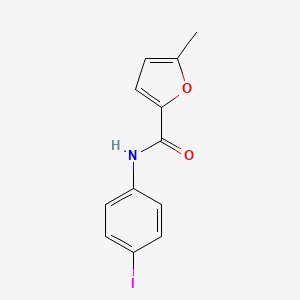
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
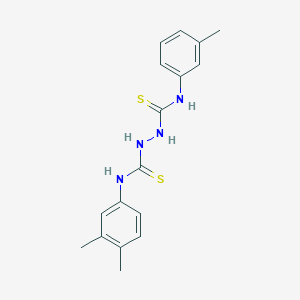

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)
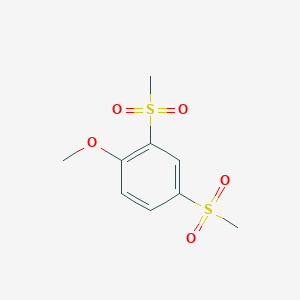
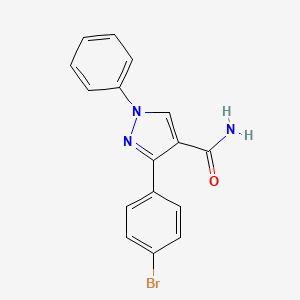

![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)